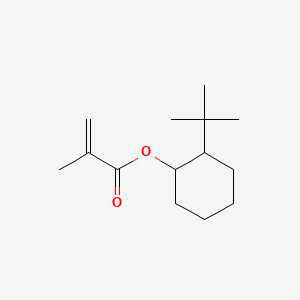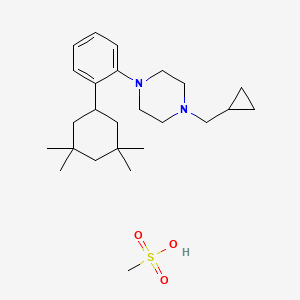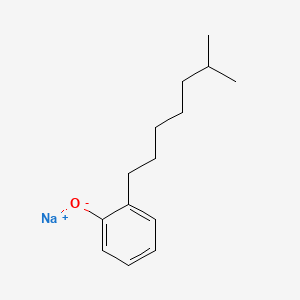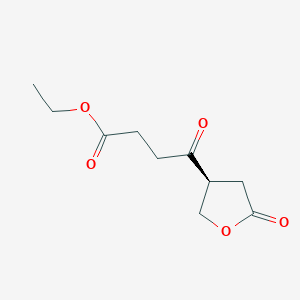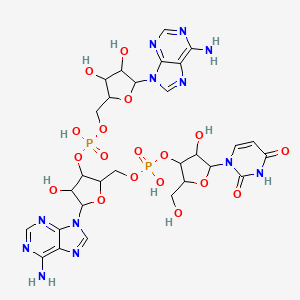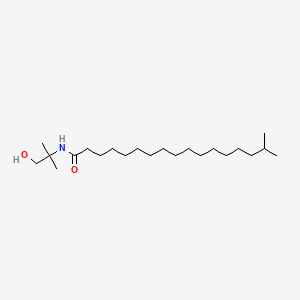
Iron 3-nitronaphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron 3-nitronaphthalene-1,5-disulphonate is a complex organic compound that features a nitro group and two sulfonate groups attached to a naphthalene ring, coordinated with an iron ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iron 3-nitronaphthalene-1,5-disulphonate typically involves the nitration of naphthalene followed by sulfonation and subsequent coordination with iron ions. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The sulfonation step involves treating the nitronaphthalene with fuming sulfuric acid to introduce the sulfonate groups. Finally, the iron ion is introduced by reacting the disulphonated nitronaphthalene with an iron salt, such as iron chloride, under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Iron 3-nitronaphthalene-1,5-disulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
Iron 3-nitronaphthalene-1,5-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of iron 3-nitronaphthalene-1,5-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonate groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The iron ion can also play a role in redox reactions, influencing the overall activity of the compound.
相似化合物的比较
Iron 3-nitronaphthalene-1,5-disulphonate can be compared with other similar compounds such as:
Iron 2-nitronaphthalene-1,5-disulphonate: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Iron 3-nitronaphthalene-1,6-disulphonate: Similar structure but with the sulfonate groups in different positions, affecting its chemical behavior.
This compound: Similar structure but with different substituents, leading to variations in its applications and mechanism of action.
属性
CAS 编号 |
93839-97-5 |
|---|---|
分子式 |
C30H15Fe2N3O24S6 |
分子量 |
1105.5 g/mol |
IUPAC 名称 |
iron(3+);3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/3C10H7NO8S2.2Fe/c3*12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h3*1-5H,(H,14,15,16)(H,17,18,19);;/q;;;2*+3/p-6 |
InChI 键 |
SNHSFZDTUOIQAF-UHFFFAOYSA-H |
规范 SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



